molecular formula C16H16ClNO3 B3931003 N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide

N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide

Cat. No. B3931003
M. Wt: 305.75 g/mol
InChI Key: GIKHBEWYOHMTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide, commonly known as ML188, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

ML188 inhibits NMT1 by binding to the enzyme's active site, preventing the transfer of myristic acid to the N-terminal glycine of proteins. This results in the mislocalization and degradation of NMT1 substrates, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
ML188 has been shown to have both biochemical and physiological effects. Biochemically, ML188 inhibits NMT1 and leads to the mislocalization and degradation of NMT1 substrates. Physiologically, ML188 has been shown to inhibit the growth of various cancer cell lines and has potential for cancer therapy.

Advantages and Limitations for Lab Experiments

ML188 has several advantages for lab experiments. It is a potent inhibitor of NMT1 and has been shown to have potential for cancer therapy. However, there are also limitations to using ML188 in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.

Future Directions

There are several future directions for ML188 in scientific research. One area of research is the development of more potent and selective inhibitors of NMT1. Another area of research is the investigation of ML188's potential for cancer therapy in vivo. Additionally, ML188 could be used to study the role of NMT1 in various cellular processes, including protein localization and degradation.
Conclusion:
In conclusion, ML188 is a promising compound for scientific research applications. It has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential for cancer therapy. While there are limitations to using ML188 in lab experiments, there are also several future directions for its use in scientific research.

Scientific Research Applications

ML188 has been studied extensively for its potential use in scientific research applications. It has been found to be a potent inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the post-translational modification of proteins. ML188 has been shown to inhibit the growth of various cancer cell lines by targeting NMT1, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11(21-13-6-4-3-5-7-13)16(19)18-12-8-9-15(20-2)14(17)10-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKHBEWYOHMTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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